molecular formula C15H12 B14123850 2-(Prop-1-yn-1-yl)-1,1'-biphenyl

2-(Prop-1-yn-1-yl)-1,1'-biphenyl

Cat. No.: B14123850
M. Wt: 192.25 g/mol
InChI Key: LDRPBZXQSYULPA-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a propynyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-yn-1-yl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the coupling of a biphenyl derivative with a propynyl halide under palladium-catalyzed conditions. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Prop-1-yn-1-yl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the propynyl group to an alkyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Conversion to alkyl-substituted biphenyl derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-(Prop-1-yn-1-yl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The biphenyl core can also engage in π-π interactions with aromatic residues in proteins, influencing their conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-1-yn-1-yl)pyridine
  • Prop-2-yn-1-ylbenzene
  • 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione

Uniqueness

2-(Prop-1-yn-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

1-phenyl-2-prop-1-ynylbenzene

InChI

InChI=1S/C15H12/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h3-7,9-12H,1H3

InChI Key

LDRPBZXQSYULPA-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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